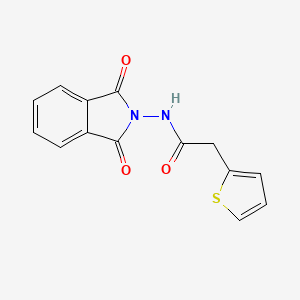![molecular formula C30H40N6O4 B5018599 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol}](/img/structure/B5018599.png)
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} is a complex organic compound characterized by its unique structure, which includes benzene rings, piperazine moieties, and pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzene-1,4-diylbis(oxy) Intermediate: This step involves the reaction of benzene-1,4-diol with appropriate reagents to introduce the oxy groups.
Attachment of Piperazine and Pyridine Groups: The intermediate is then reacted with piperazine and pyridine derivatives under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons.
Aplicaciones Científicas De Investigación
3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Butane-1,4-diylbis(oxy)]bis(1-propanol): Similar in structure but lacks the piperazine and pyridine groups.
4,4’-[1,3-Propanediylbis(oxy)]bisbenzenamine: Contains benzene and oxy groups but differs in the positioning and type of additional functional groups.
3,3’-[1,4-Phenylenebis(oxy)]bis{1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-propanol}: Similar structure with variations in the substituents attached to the piperazine rings.
Uniqueness
The uniqueness of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} lies in its combination of benzene, piperazine, and pyridine groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O4/c37-25(21-33-13-17-35(18-14-33)29-5-1-3-11-31-29)23-39-27-7-9-28(10-8-27)40-24-26(38)22-34-15-19-36(20-16-34)30-6-2-4-12-32-30/h1-12,25-26,37-38H,13-24H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFVLSLGXRHKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=N4)O)O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5018538.png)
![N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)

![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(3-methylquinoxalin-2-yl)methyl]methanamine](/img/structure/B5018555.png)
![1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B5018563.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline](/img/structure/B5018570.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
